N,N-DimethylaminopropylchlorodeHcl

Description

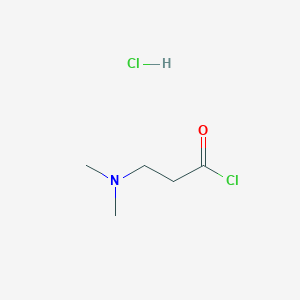

N,N-Dimethylaminopropylchloride hydrochloride (CAS 5407-04-5), also known as 3-chloro-N,N-dimethylpropan-1-amine hydrochloride, is a quaternary ammonium compound with the molecular formula C₅H₁₂Cl₂N (molecular weight: 158.07 g/mol) . It is a white crystalline solid with a melting point of 141–144°C and is widely used as a key intermediate in pharmaceutical synthesis, particularly for alkylation reactions and the preparation of active pharmaceutical ingredients (APIs) . Its hydrochloride salt form enhances solubility and stability, making it suitable for controlled reactions in drug development.

Properties

IUPAC Name |

3-(dimethylamino)propanoyl chloride;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO.ClH/c1-7(2)4-3-5(6)8;/h3-4H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXGAXBFSROVLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC(=O)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90801-02-8 | |

| Record name | 3-(dimethylamino)propanoyl chloride hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N-DimethylaminopropylchlorodeHcl can be synthesized through the reaction of N,N-dimethylpropylamine with hydrochloric acid. The process involves the following steps:

Starting Materials: N,N-dimethylpropylamine and hydrochloric acid.

Reaction Conditions: The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.

Procedure: N,N-dimethylpropylamine is slowly added to a solution of hydrochloric acid with constant stirring.

Industrial Production Methods

In industrial settings, the continuous preparation method is often employed. This method involves the use of a fixed bed reactor where N-propanol, hydrogen, and dimethylamine are introduced and reacted over a Cu-Zn/Al2O3 catalyst. The reaction mixture is then condensed, cooled, and separated to recover this compound .

Chemical Reactions Analysis

Types of Reactions

N,N-DimethylaminopropylchlorodeHcl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: While less common, it can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases. The reactions are typically carried out in polar solvents such as water or alcohols.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohyd

Biological Activity

N,N-Dimethylaminopropylchloride hydrochloride (DMAPC) is an organic compound with significant biological activity, particularly in pharmacology and toxicology. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Chemical Name : N,N-Dimethylaminopropylchloride hydrochloride

- CAS Number : 5407-04-5

- Molecular Formula : C₅H₁₂ClN

- Molecular Weight : 137.61 g/mol

Biological Activity Overview

DMAPC has been studied for various biological activities, including:

- Toxicological Effects : Research indicates DMAPC can induce toxicity in animal models, particularly affecting body weight and organ weights at higher doses.

- Enzymatic Inhibition : It acts as a competitive inhibitor of human kidney histamine N-methyltransferase, which is crucial in neurotransmitter metabolism.

Target Enzymes

DMAPC's primary mechanism involves interaction with specific enzymes and receptors:

- Histamine N-Methyltransferase : DMAPC inhibits this enzyme, impacting histamine metabolism and potentially influencing allergic responses and neurotransmission .

- Choline Transport Inhibition : The compound has been shown to inhibit choline uptake in human erythrocytes, suggesting a role in modulating cholinergic signaling pathways .

Biochemical Pathways

The inhibition of histamine N-methyltransferase leads to increased levels of histamine, which can affect various physiological processes including inflammation and neurotransmission. Additionally, the inhibition of choline uptake may disrupt cholinergic signaling, which is vital for cognitive functions and muscle control.

Toxicity Studies

A comprehensive study conducted by the National Toxicology Program (NTP) evaluated the effects of DMAPC on F344/N rats and B6C3F1 mice over a period of three months. Key findings include:

- Survival Rates : All dosed animals survived the study duration; however, some exhibited significant weight loss at higher doses (50 mg/kg and above).

- Organ Weights : Notable reductions in lung weights were observed in female mice at doses of 25 mg/kg or higher.

- Histological Changes : Goblet cell hypertrophy was noted in the nasal passages of male rats receiving 100 mg/kg, indicating potential respiratory toxicity .

| Dose (mg/kg) | Male Rat Weight Change | Female Mouse Weight Change | Observed Effects |

|---|---|---|---|

| 0 | Baseline | Baseline | No effects |

| 25 | Slight decrease | Significant decrease | Lung weight loss |

| 50 | Significant decrease | Significant decrease | Goblet cell hypertrophy |

| 100 | Severe decrease | Severe decrease | Increased bile acids |

Case Studies

A case study investigated the effects of DMAPC on Trypanosoma cruzi infection in mice. The results indicated that certain derivatives of DMAPC demonstrated significant anti-parasitic activity, reducing parasitemia effectively. This suggests potential applications in treating Chagas disease .

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

N,N-Dimethylaminopropylchloride hydrochloride serves as a reagent in organic synthesis, particularly in the formation of quaternary ammonium salts. These salts are essential in catalysis, phase transfer reactions, and the development of ionic liquids. The presence of a reactive chloride group allows for substitution reactions, enabling the introduction of various functional groups into organic molecules.

Building Block for Complex Molecules

The compound's unique structure, featuring an amine and a chlorine functional group, makes it a valuable intermediate for synthesizing complex molecules with potential pharmaceutical applications. Researchers utilize it to develop novel drug candidates with specific biological activities.

Pharmaceutical Applications

Biological Activity

Studies have indicated that N,N-Dimethylaminopropylchloride hydrochloride exhibits notable biological activity. It has been explored for its potential antimicrobial properties, demonstrating effectiveness against various pathogens. Its ability to penetrate biological membranes enhances its efficacy as an antimicrobial agent .

Case Study: Toxicological Research

A study conducted on F344/N rats and B6C3F1 mice examined the toxicity of N,N-Dimethylaminopropylchloride hydrochloride. The research highlighted effects such as goblet cell hypertrophy in the nasal passages of male rats exposed to higher doses. This study provides insights into the compound's safety profile and potential health impacts when used in various applications .

Material Science Applications

Surface Modification

N,N-Dimethylaminopropylchloride hydrochloride can be employed for chemical modification of surfaces. By introducing amine groups onto surfaces, it enhances adhesion properties and can be utilized in developing functional coatings. This application is particularly relevant in industries requiring improved material compatibility and performance.

Polymerization Reactions

The amine functionality allows N,N-Dimethylaminopropylchloride hydrochloride to participate in polymerization reactions. This leads to the formation of new polymers with tailored properties suitable for applications in electronics, sensors, and drug delivery systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

Below is a comparative analysis of N,N-dimethylaminopropylchloride hydrochloride with five structurally related compounds, focusing on molecular features, physicochemical properties, and applications.

Table 1: Key Molecular and Physicochemical Data

Pharmacological and Industrial Relevance

- N,N-Dimethylaminopropylchloride HCl is critical in synthesizing temozolomide derivatives, a class of chemotherapeutic agents used in glioblastoma treatment .

- Diethyl/diisopropyl analogs are employed in niche applications, such as synthesizing organocatalysts or corrosion inhibitors, due to their tailored steric and electronic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.